5-Oxononanoic acid

Chromatographic Separation Physicochemical Profiling Isomer Differentiation

5-Oxononanoic acid (CAS 3637-15-8, also known as 5-ketopelargonic acid or 4-n-valeryl butyric acid) is a nine-carbon medium-chain oxo-fatty acid with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol. It belongs to the oxo fatty acids subclass (LIPID MAPS LMFA01060024) and is characterized by a ketone group at the fifth carbon position.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 3637-15-8
Cat. No. B1336092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxononanoic acid
CAS3637-15-8
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCCCC(=O)CCCC(=O)O
InChIInChI=1S/C9H16O3/c1-2-3-5-8(10)6-4-7-9(11)12/h2-7H2,1H3,(H,11,12)
InChIKeyIOLZRTYKQAFXFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxononanoic Acid (CAS 3637-15-8): Procurement-Relevant Chemical Profile for Research and Industrial Sourcing


5-Oxononanoic acid (CAS 3637-15-8, also known as 5-ketopelargonic acid or 4-n-valeryl butyric acid) is a nine-carbon medium-chain oxo-fatty acid with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol [1]. It belongs to the oxo fatty acids subclass (LIPID MAPS LMFA01060024) and is characterized by a ketone group at the fifth carbon position [2]. This compound is recognized both as an endogenous lipid peroxidation product and as a versatile synthetic intermediate, known to exhibit distinct enzyme inhibition profiles, particularly as a potent lipoxygenase inhibitor [3].

Why Generic Substitution of In-Class Oxo-Fatty Acids Is Insufficient for 5-Oxononanoic Acid Applications


Substituting 5-oxononanoic acid with its positional isomers (such as 4-oxononanoic acid, 7-oxononanoic acid, or 9-oxononanoic acid) or with chain-length homologs (such as 5-oxooctanoic acid or 5-oxodecanoic acid) introduces significant risk of experimental failure or process inefficiency. Predicted physicochemical properties differ substantially across these analogs, with 5-oxononanoic acid exhibiting a ChemAxon-predicted logP of 1.97 versus 1.63 for the 4-oxo isomer and 1.46 for the 9-oxo isomer, which directly impacts chromatographic separation and extraction recovery [1]. Furthermore, the biological activity profile is distinct: while 9-oxononanoic acid acts as a phospholipase A2 (PLA2) activator and pro-thrombotic agent, 5-oxononanoic acid is characterized as a potent lipoxygenase inhibitor with weak cyclooxygenase activity [2]. In synthetic workflows, the selectivity advantages conferred by the C5 ketone position during catalytic synthesis, as described in the foundational 5-oxoalkanoic acid patent literature, cannot be replicated with non-5-oxo or omega-oxo isomers [3].

Quantitative Evidence Guide for the Scientific Differentiation of 5-Oxononanoic Acid from Closest Analogs


Predicted Physicochemical Properties Differentiate 5-Oxononanoic Acid from Positional Isomers 4-ONA, 7-ONA, and 9-ONA

Accurate selection of the correct oxo-fatty acid isomer critically depends on physicochemical parameters governing sample preparation and analytical separation. 5-Oxononanoic acid exhibits a ChemAxon-predicted logP of 1.97 (Source: HMDB0341049) [1], which is identical to its 7-oxo isomer but significantly higher than the 1.63 predicted for 4-oxononanoic acid (ACD/Labs) and the 1.46 reported for 9-oxononanoic acid . In terms of predicted boiling point, 5-oxononanoic acid (313.6±15.0 °C at 760 mmHg) is intermediate between 4-ONA (298.2±13.0 °C) and 7-ONA (323.8±25.0 °C), and approximately 9 °C higher than 9-ONA (304.8±25.0 °C) .

Chromatographic Separation Physicochemical Profiling Isomer Differentiation

5-Oxononanoic Acid Enters a Distinct Mitochondrial Acylcarnitine Metabolic Pathway Not Shared by Omega-Oxo or Non-5-Oxo Isomers

The metabolic fate of oxo-fatty acids is highly dependent on the position of the oxo group. PathBank explicitly models the dedicated mitochondrial import and beta-oxidation pathway for 5-oxononanoylcarnitine (PathWhiz PW124911) [1]. This pathway utilizes the long-chain fatty acid transport protein 1 (FATP1) for cellular uptake, long-chain fatty-acid CoA ligase 1 for activation to 5-oxononanoyl-CoA, and carnitine O-palmitoyltransferase 1/2 for mitochondrial transport [1]. In contrast, 9-oxononanoic acid (9-ONA), an omega-oxo fatty acid, is primarily metabolized to azelaic acid (nonanedioic acid) via rapid oxidation in cell culture media, with azelaic acid showing poor intestinal absorption, and 9-ONA acts as an acetyl-CoA carboxylase inhibitor rather than entering the canonical acylcarnitine shuttle [2].

Mitochondrial Beta-Oxidation Acylcarnitine Metabolism Lipidomics

5-Oxononanoic Acid Is a Potent Multi-Target Enzyme Inhibitor with a Distinct Profile Contrasting the Pro-Inflammatory Activity of 9-ONA

The biological activity profile of 5-oxononanoic acid is fundamentally distinct from its closest regioisomer 9-oxononanoic acid. According to the MeSH descriptor from the Medical University of Lublin, 5-oxononanoic acid is characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. The ChEMBL database contains an assay entry (CHEMBL619995) confirming the compound was tested for inhibitory activity against 5-lipoxygenase translocation inhibitor in rat RBL-2H3 cells [2]. In stark contrast, 9-oxononanoic acid (9-ONA) is a well-characterized pro-inflammatory mediator that potently stimulates phospholipase A2 (PLA2) activity, inducing thromboxane A2 production and platelet aggregation in human blood, thereby initiating the arachidonate cascade rather than inhibiting it [3].

Enzyme Inhibition Lipoxygenase Inflammation Drug Discovery

Secondary Amine-Catalyzed Synthesis Enables Higher Selectivity for 5-Oxoalkanoic Acids Compared to Non-Selective Oxidation Routes for Omega-Oxo Analogs

The scalable production of 5-oxononanoic acid benefits directly from a class-wide synthetic process disclosed in US Patent 4,377,709, which demonstrates that using secondary amine catalysts in the addition of a ketone to an α,β-unsaturated acid drastically reduces by-product formation and improves selectivity compared to the previously standard primary amine catalysis [1]. In explicit comparative examples for 5-oxoalkanoic acid synthesis, the use of morpholine (a secondary amine) as catalyst achieved 84% selectivity with respect to consumed acrylic acid, alongside a yield of 19.3 wt% product and only 2.5 wt% mesityl oxide by-product. In contrast, the primary amine isopropylamine achieved only 72% selectivity with 5.2 wt% mesityl oxide by-product [1]. The secondary amine process is directly translatable to 5-oxononanoic acid when using methyl propyl ketone (2-hexanone) or similar C6+ ketones as the starting material [1]. 9-Oxononanoic acid, being an omega-oxo acid, is typically produced by oxidative cleavage of unsaturated fatty acids, a non-selective route that yields complex product mixtures requiring extensive purification.

Organic Synthesis Process Chemistry Scale-Up Catalysis

Optimal Research and Industrial Application Scenarios for 5-Oxononanoic Acid Based on Verified Differentiation Evidence


Lipoxygenase-Targeted Anti-Inflammatory Drug Discovery and Pharmacological Profiling

5-Oxononanoic acid is directly applicable as a lead compound or pharmacological tool in lipoxygenase (LOX)-targeted drug discovery programs. As established in Section 3 (Evidence Item 3), the compound is characterized as a potent LOX inhibitor that also weakly inhibits COX, formyltetrahydrofolate synthetase, and carboxylesterase [1]. This multi-target profile with a preferential LOX bias makes it a superior starting scaffold over 9-oxononanoic acid, which acts as a pro-inflammatory PLA2 activator promoting thromboxane A2 production and platelet aggregation [2]. The distinct pharmacological directionality (LOX inhibition vs. PLA2 activation) makes 5-ONA uniquely suitable for studies aiming to uncouple the 5-lipoxygenase pathway from the cyclooxygenase and PLA2-initiated arachidonate cascades.

Mitochondrial Fatty Acid Oxidation and Acylcarnitine Metabolism Studies

For metabolic flux analysis and inherited metabolic disease research, 5-oxononanoic acid offers a defined and traceable entry point into the mitochondrial beta-oxidation pathway. PathBank modeling confirms that 5-ONA is specifically transported via FATP1, activated to 5-oxononanoyl-CoA, and shuttled into the mitochondrial matrix as 5-oxononanoylcarnitine via CPT1/2 [3]. This contrasts with the metabolic routing of 9-ONA, which undergoes rapid extracellular oxidation to azelaic acid and does not engage the canonical acylcarnitine shuttle [4]. Stable-isotope-labeled 5-oxononanoic acid can therefore serve as a pathway-specific substrate for quantifying CPT1/2 activity and mitochondrial long-chain fatty acid oxidation capacity, while other oxo-acid isomers cannot provide this metabolic specificity.

High-Purity Synthetic Intermediate for Flavor, Fragrance, and Specialty Polymer Chemistry

The scalable secondary amine-catalyzed synthesis pathway for 5-oxoalkanoic acids, as protected by US Patent 4,377,709, provides a well-characterized route to 5-oxononanoic acid with a selectivity advantage of 12–13 percentage points over primary amine methods and with significantly reduced ketone condensation by-products [5]. This synthetic efficiency is particularly critical when the compound serves as a precursor for esters (e.g., pentyl 5-oxononanoate) used in flavor and fragrance applications, or as a ketone-functionalized monomer in specialty polymer synthesis. Procurement of 5-ONA from suppliers employing this optimized route ensures higher batch consistency and lower purification burden compared to omega-oxo acids produced via non-selective oxidative cleavage of unsaturated fatty acids.

Lipid Peroxidation Biomarker Method Development and Targeted Lipidomics

In analytical method development for oxidative stress biomarkers, the verified physicochemical differentiation of 5-oxononanoic acid from its isomers is essential for accurate quantification. With a predicted logP of 1.97 and a boiling point of 313.6 °C [6], 5-ONA exhibits distinct chromatographic behavior compared to 4-oxononanoic acid (logP 1.63, BP 298.2 °C) and 9-oxononanoic acid (logP 1.46, BP 304.8 °C) . Analytical chemists developing LC-MS/MS or GC-MS methods for oxo-fatty acid panels in plasma, tissue, or food matrices must use authentic 5-ONA as a reference standard to ensure correct peak assignment and avoid cross-isomer interference, as the ~3-fold differences in reversed-phase retention predicted from the 0.5 logP gap between 5-ONA and 9-ONA would lead to substantial quantification errors if the wrong isomer were used for calibration.

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